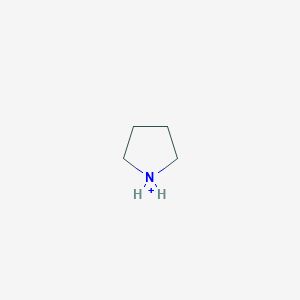

Pyrrolidinium

描述

Structure

3D Structure

属性

CAS 编号 |

84316-19-8 |

|---|---|

分子式 |

C4H10N+ |

分子量 |

72.13 g/mol |

IUPAC 名称 |

pyrrolidin-1-ium |

InChI |

InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2/p+1 |

InChI 键 |

RWRDLPDLKQPQOW-UHFFFAOYSA-O |

SMILES |

C1CC[NH2+]C1 |

规范 SMILES |

C1CC[NH2+]C1 |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies for Pyrrolidinium Architectures

Classical and Green Synthesis Approaches for Pyrrolidinium Salts

The construction of the this compound ring and its subsequent quaternization are central to the synthesis of these salts. Both traditional and more environmentally benign methods have been developed to achieve these transformations efficiently.

Triazine-Based Reagent Methodologies for this compound Salt Synthesis

A notable method for the synthesis of this compound salts involves the use of an electron-deficient triazine-based reagent, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). oup.comoup.com This approach allows for the cyclization of N,N-dialkyl-N′,N′-dimethylbutane-1,4-diamines under mild conditions to form various this compound salts. oup.comresearchgate.net The reaction proceeds in high yields, particularly in polar solvents like methanol (B129727) and acetonitrile (B52724). oup.comresearchgate.net

The proposed mechanism involves the activation of a dimethylamino group by CDMT, forming a triazinylammonium salt which acts as a good leaving group. oup.com This facilitates an intramolecular cyclization to form the this compound ring. oup.com The choice of solvent is crucial; polar solvents promote the separation of the triazinylammonium cation and the chloride anion, which in turn favors the intramolecular cyclization over intermolecular side reactions. oup.com This method has been successfully applied to synthesize a range of this compound salts with good to excellent yields. oup.com

| Starting Material | Reagent | Solvent | Product | Yield |

| N,N-dialkyl-N′,N′-dimethylbutane-1,4-diamine | CDMT | Methanol | This compound salt | High |

| N,N-dialkyl-N′,N′-dimethylbutane-1,4-diamine | CDMT | Acetonitrile | This compound salt | High |

This table summarizes the synthesis of this compound salts using a triazine-based reagent.

Neutralization Processes for Dicationic this compound Ionic Liquids

A simple and environmentally friendly neutralization process has been employed for the synthesis of unsymmetrical dicationic this compound ionic liquids. researchgate.netresearchgate.netasianpubs.org This "green chemistry" approach is desirable as it can often be carried out in aqueous media. researchgate.net The synthesis involves reacting pyrrolidine (B122466) with a Brønsted acid to form a protic ionic liquid. nih.govacs.org For dicationic structures, two cationic heads are linked together, often by a flexible or rigid alkyl chain. researchgate.net

This method has been used to create dicationic ionic liquids (DILs) that possess desirable properties such as high thermal stability, good solubility, and a high melting point. researchgate.netresearchgate.net The resulting structures can be confirmed using various analytical techniques including FTIR, ¹H NMR, ¹³C NMR, and ESI-HRMS. researchgate.netasianpubs.org The introduction of different cationic groups allows for the fine-tuning of the physicochemical properties of the resulting ionic liquids. researchgate.net

Functionalization and Structural Diversification of this compound Cations

Introduction of Alkyl and Ether-Functionalized Side Chains

The functionalization of the this compound cation with alkyl and ether-containing side chains is a key strategy for modifying its properties. rsc.orgacs.org The introduction of ether groups, for instance, can lead to lower viscosity compared to their alkyl counterparts due to the increased flexibility of the ether side chain. acs.orgntu.edu.sg

A series of this compound-based ionic liquids with ether functionalities have been synthesized and characterized. capes.gov.brresearchgate.net These compounds often exhibit good thermal stability and are liquid at room temperature. capes.gov.br The synthesis typically involves the quaternization of a pyrrolidine derivative with an appropriate alkyl or ether-functionalized halide. rsc.org The choice of the anion, such as bis(trifluoromethylsulfonyl)imide (TFSI⁻), also plays a significant role in determining the final properties of the ionic liquid. capes.gov.br The resulting functionalized this compound salts have shown promise as electrolytes in applications like lithium-ion batteries. capes.gov.brresearchgate.net

| Cation Side Chain | Anion | Key Property |

| Alkyl Nitrile | Various | Potential for plastic crystal phase behavior |

| Ether | TFSI⁻ | Lower viscosity, good thermal stability |

| Dual Ether | TFSI⁻ | Good ionic conductivity |

This table highlights the impact of different functional side chains on the properties of this compound ionic liquids.

Synthesis of Unsymmetrical Dicationic this compound Derivatives

Unsymmetrical dicationic ionic liquids (DILs) based on the this compound structure have been synthesized to explore their unique properties. researchgate.netresearchgate.net These compounds feature two different cationic heads linked together, which can lead to enhanced thermal stability and other desirable characteristics compared to their monocationic counterparts. researchgate.net

The synthesis of these unsymmetrical DILs can be achieved through a straightforward neutralization process. researchgate.netasianpubs.org For example, a this compound cation can be paired with another heterocyclic cation like pyridine, imidazole, or quinoline. researchgate.net This structural asymmetry allows for precise manipulation of the physicochemical properties of the ionic liquid. acs.org

Preparation of this compound-Based Poly(ionic liquids) (PILs)

This compound-based poly(ionic liquids) (PILs) represent a class of polymers with ionic liquid moieties attached to the polymer backbone. researchgate.netcapes.gov.br These materials combine the properties of polymers with the unique characteristics of ionic liquids. A common synthetic route to these PILs involves the polymerization of a suitable this compound-containing monomer. researchgate.netcapes.gov.br

For example, a diallyl methyl amine hydrochloride monomer can be synthesized in large quantities and subsequently functionalized with poly(ethylene glycol) (PEG) side chains. researchgate.netcapes.gov.bramazonaws.com The resulting monomeric ionic liquid can then be polymerized. amazonaws.com The prepared PILs often exhibit excellent thermal stability, with decomposition temperatures exceeding 300 °C. researchgate.netcapes.gov.br These materials, especially when blended with this compound-based ionic liquids as plasticizers, show very good ionic conductivities, making them suitable for applications in electrochemical devices. researchgate.netcapes.gov.bracs.org

| Monomer | Polymerization Method | Key Feature of PIL |

| Diallyl methyl amine hydrochloride with PEG side chains | Free-radical polymerization | High thermal stability, good ionic conductivity |

This table provides an overview of the synthesis of this compound-based poly(ionic liquids).

Derivatization for Supramolecular Building Blocks and Frameworks

The derivatization of the this compound cation is a key strategy for creating advanced supramolecular building blocks. These tailored molecules can self-assemble into larger, ordered structures and functional materials through non-covalent interactions. This approach combines the inherent properties of the this compound core with appended functional groups that direct the formation of complex architectures like microporous solids and dynamic gels.

A significant application of derivatized this compound cations is their use as structure-directing agents (SDAs) in the synthesis of microporous materials. For instance, a chiral diastereoisomer, (1S, 2S)-2-hydroxymethyl-1-benzyl-1-methylthis compound, has been specifically synthesized to guide the crystallization of the one-dimensional aluminophosphate AlPO-5. researchgate.netacs.org Within the nanochannels of the growing AlPO-5 structure, these SDA molecules can arrange themselves as either monomers or dimers. researchgate.netacs.org The aggregation into dimers is driven by π-π stacking interactions between the aromatic benzyl (B1604629) groups and is thermodynamically favored, as indicated by the increased formation of dimers with longer crystallization times. researchgate.netacs.org This demonstrates how specific functionalization—in this case, the addition of a benzyl group—can control supramolecular aggregation within a confined space to template a desired solid-state material. researchgate.net

This compound-based ionic liquids also serve as versatile platforms for creating functional materials through derivatization and supramolecular assembly. acs.org Poly(ionic liquid)-based dual network gel electrolytes have been developed using both covalent and dynamic non-covalent crosslinking. researchgate.net In these systems, the this compound monomer is functionalized with groups capable of forming dynamic bonds, such as hydrogen bonds, which allow the gel to be reprocessable and recyclable. researchgate.net This combination of a stable polymer backbone with dynamic supramolecular crosslinks leads to materials with both enhanced mechanical stability and high ionic conductivity. researchgate.net The ability to tune the properties of such materials by modifying the this compound structure highlights its utility as a modular building block. science.gov

The design of this compound derivatives extends to creating photoresponsive supramolecular systems. This compound-annelated dibenzobarrelene derivatives can undergo a photo-induced di-π-methane (DPM) rearrangement to form cationic dibenzosemibullvalene structures. beilstein-journals.org This transformation demonstrates how the this compound core can be integrated into a photoswitchable framework, offering potential applications in areas like phase-transfer catalysis. beilstein-journals.org

Table 1: Examples of this compound-Based Supramolecular Systems

| This compound Derivative | Supramolecular Structure/Framework | Driving Interaction(s) | Application | Reference(s) |

| (1S, 2S)-2-Hydroxymethyl-1-benzyl-1-methylthis compound | Dimers within AlPO-5 nanochannels | π-π stacking | Structure-Directing Agent (SDA) for microporous material synthesis | researchgate.netacs.org |

| Poly(ionic liquid) with UPy moieties | Dual network gel electrolyte | Hydrogen bonding (dynamic crosslinks) | Recyclable solid-state battery electrolytes | researchgate.net |

| N,N-dialkyl-3,4-(9',10'-dihydro-9',10'-anthraceno-3-pyrrolinium) | Cationic dibenzosemibullvalene | Photo-induced rearrangement | Phase-transfer catalysis | beilstein-journals.org |

Synthesis of this compound-Containing Organometallic Precursors

This compound derivatives, particularly in the form of ionic liquids and N-heterocyclic carbenes (NHCs), are effective ligands and precursors for the synthesis of a variety of organometallic complexes. Their stability, tunable solubility, and strong coordination to metal centers make them valuable in catalysis and materials science.

The synthesis of platinum-containing organometallic complexes using this compound ionic liquids as precursors has been demonstrated as a route to new catalysts. mdpi.com In one approach, 1-butyl-1-methylthis compound (B1250683) chloride ([BMPyrr]Cl) is reacted with platinum sources such as dichlorodi(cycloocta-1,5-diene)platinum(II) ([Pt(cod)Cl₂]) or potassium hexachloroplatinate(IV) (K₂[PtCl₆]). mdpi.com These reactions yield air-stable anionic platinum complexes, including tetrachloroplatinates and hexachloroplatinates, with the this compound cation serving as the counterion. mdpi.com The syntheses are typically carried out in organic solvents and produce the target complexes in very high yields (89-96%). mdpi.com These resulting ionic platinum complexes have shown potential as catalysts in processes like hydrosilylation. mdpi.com

This compound salts are also precursors for N-heterocyclic carbene (NHC) ligands, which form robust bonds with a wide range of transition metals. Silver-NHC complexes have been synthesized using this compound-based ionic liquid ligands. researchgate.net These organometallic silver species, often of the type (NHC)AgX where X is a halide, are explored for their biological activities. researchgate.net The synthesis involves the deprotonation of a this compound salt to generate the free carbene, which then coordinates to a silver(I) source. The stability and solubility limitations of traditional silver compounds can be overcome with these NHC complexes. researchgate.net

The general strategy of using ionic liquids as media and precursors for organometallic synthesis is well-established. Metal carbonyls, for example, can be decomposed in ionic liquid media through methods like microwave irradiation to produce zero-valent metal nanoparticles. aimspress.com The ionic liquid, which can be this compound-based, acts as a stabilizing medium, preventing the aggregation of the nanoparticles. aimspress.com This method provides an elegant way to synthesize organometallic and nanoparticle materials, as the metal carbonyls are readily available precursors. aimspress.com

Table 2: Synthesis of this compound-Containing Organometallic Complexes

| This compound Precursor | Metal Source | Resulting Organometallic Complex/Species | Application | Reference(s) |

| 1-Butyl-1-methylthis compound chloride ([BMPyrr]Cl) | [Pt(cod)Cl₂] | [BMPyrr]₂[PtCl₄] | Hydrosilylation catalyst | mdpi.com |

| 1-Butyl-1-methylthis compound chloride ([BMPyrr]Cl) | K₂[PtCl₆] | [BMPyrr]₂[PtCl₆] | Hydrosilylation catalyst | mdpi.com |

| This compound-based ionic liquid ligand | Silver(I) halide | (NHC)AgX type complexes | Antimicrobial agents | researchgate.net |

| This compound-based ionic liquid | Metal carbonyls (e.g., Mₓ(CO)ᵧ) | Metal nanoparticles (M-NPs) | Catalysis, supported catalysts | aimspress.com |

Advanced Structural Characterization and Spectroscopic Investigations of Pyrrolidinium Systems

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape and the nature of interactions within pyrrolidinium-containing materials.

Infrared (IR) Spectroscopy of this compound Cations and Ion Pairs

Infrared (IR) spectroscopy is instrumental in characterizing the internal vibrations of the this compound cation and understanding its interactions within an ionic pair or crystal lattice. researchgate.netontosight.ai The analysis of IR spectra can reveal the conformational state of the this compound ring and its substituents. rsc.org For instance, studies on this compound-based ionic liquids have shown that the mid-infrared range provides crucial information on the presence of different conformers of both the cation and the anion. rsc.org The disappearance or change in the relative concentration of specific vibrational bands with temperature can signify phase transitions, often from a liquid to a solid state. rsc.org

In compounds like bis(this compound)-chloride-hexachloroantimonate(V), temperature-dependent IR spectroscopy has been used to study the mechanism of phase transitions. researchgate.net Detailed analysis of the stretching and deformation vibrations of the C₄N ring, as well as the NH₂⁺ and CH₂ groups of the cation, suggests that phase transitions are linked to changes in the dynamical state of the this compound cation. researchgate.net Furthermore, IR spectroscopy, often combined with computational methods like Density Functional Theory (DFT), helps in assigning vibrational modes and understanding how factors like hydrogen bonding influence the spectra. rsc.orgresearchgate.net For example, in mixtures of N-alkyl-N-methyl-pyrrolidinium bis(trifluoromethylsulfonyl)imide and DMSO, FTIR studies revealed that the ring hydrogen atoms of the methylene (B1212753) group attached to the nitrogen are preferred interaction sites. researchgate.net

The interaction between the this compound cation and its counter-anion can also be effectively studied. The formation of ion pairs and aggregates can lead to shifts in the vibrational frequencies of the involved ions. researchgate.net In situ IR spectroscopy has been employed to monitor the decomposition of the this compound cation in electrolytes for Li-O₂ batteries, identifying the formation of species like carbon dioxide and water under specific electrochemical conditions. conicet.gov.ar

Table 1: Selected IR Vibrational Bands for this compound Compounds

| Compound/System | Vibrational Mode | Wavenumber (cm⁻¹) | Significance | Reference |

|---|---|---|---|---|

| bis(pirrolidinium)-chloride-hexachloroantimonate(V) | C₄N ring, NH₂⁺, CH₂ groups | 400-3500 | Indicates change in dynamical state of the cation during phase transition. | researchgate.net |

| PYR₁₄TFSI in Li-O₂ battery | C-H stretching | 2970, 2943, 2882 | Indicates decomposition of the this compound cation. | conicet.gov.ar |

| PYR₁₄TFSI in Li-O₂ battery | Deformation | 1467, 1433 | Indicates decomposition of the this compound cation. | conicet.gov.ar |

| [CₙMPyr][Tf₂N] + DMSO | CH₂ group adjacent to N | - | Preferred site for hydrogen bonding with DMSO. | researchgate.net |

Raman Spectroscopy for Phase Transition Mechanisms in this compound Compounds

Raman spectroscopy is particularly effective in elucidating the mechanisms of phase transitions in this compound-based materials. Temperature-dependent Raman studies can track changes in vibrational modes that are sensitive to structural rearrangements. rsc.orgrsc.org

A notable example is the study of the one-dimensional hybrid perovskite, this compound lead iodide (PyrPbI₃). rsc.orgrsc.org This compound undergoes a first-order structural phase transition which is clearly observable in its Raman spectra. rsc.orgrsc.org At room temperature, the Raman bands are broad due to the dynamic disorder of the this compound (Pyr⁺) cations. rsc.org Upon cooling, a sudden narrowing of all bands occurs below 250 K, which is indicative of the abrupt freezing of the disordered Pyr⁺ cations. rsc.org This ordering of the cations leads to an increase in the strength of hydrogen bonds and a distortion of the [PbI₆]⁴⁻ octahedra, which is reflected by the strong narrowing and shift of the low-wavenumber Raman bands corresponding to Pb-I stretching and bending modes. rsc.org

In the case of the ionic liquid 1-butyl-1-methylthis compound (B1250683) bis(trifluoromethanesulfonyl)imide (PYR₁₄-TFSI), Raman spectroscopy has been used to study phase transitions as a function of both pressure and temperature. cnr.itnih.gov The pressure dependence of the most intense Raman peak helped identify a liquid-solid transition around 2.2 GPa. nih.gov Furthermore, temperature-dependent measurements revealed a sequence of phase transitions, including devitrification, crystallization, and a solid-solid phase transition, each with distinct spectral characteristics. cnr.it

These studies demonstrate that the mechanism of phase transitions in many this compound compounds is often of an order-disorder type, driven by changes in the dynamic state of the this compound cation. rsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for the structural characterization of this compound compounds in both solution and the solid state. ¹H and ¹³C NMR are routinely used to confirm the synthesis and purity of this compound salts by providing detailed information about the chemical environment of the hydrogen and carbon atoms. rsc.orgunipi.itrsc.org For example, the chemical shifts and coupling patterns in the ¹H NMR spectrum of 4'-methyl-α-pyrrolidinohexanophenone clearly confirm the para-substitution on the aromatic ring and the structure of the alkyl side chain. Similarly, ¹³C NMR spectra, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), allow for the unambiguous assignment of all carbon atoms in the this compound ring and its substituents. unipi.it

Solid-state NMR, particularly second moment analysis, is a powerful tool for investigating molecular motion in crystalline this compound systems. In a study of N,N-dimethyl-pyrrolidinium iodide, which exhibits rotator phases, second moment calculations related a low-temperature solid-solid phase transition to a homogenization of cation mobility. aip.org A subsequent high-temperature transition was associated with the onset of isotropic tumbling of the cations, and at even higher temperatures, evidence of cation diffusion was observed. aip.org This demonstrates NMR's ability to probe the nature of dynamic processes occurring in different solid phases. aip.org

NMR is also used to study intermolecular interactions. The chemical shifts of protons, especially those involved in hydrogen bonding, can be sensitive to the surrounding environment. In mixtures of N-alkyl-N-methyl-pyrrolidinium bis(trifluoromethylsulfonyl)imide and DMSO, ¹H NMR, in conjunction with FTIR and DFT calculations, has been used to study the hydrogen-bonding interactions between the this compound cation, the anion, and the solvent molecules. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Cations

| Compound | Nucleus | Assignment | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|---|

| [C₄C₁Pyrr][Tf₂N] | ¹H | N-CH₃ | 3.06 | CDCl₃ | rsc.org |

| ¹³C | N-CH₃ | 48.55 | |||

| [C₈C₁Pyrr][PF₆] | ¹H | N-CH₃ | 3.05 | DMSO-d₆ | rsc.org |

| ¹³C | N-CH₃ | 47.45 | |||

| 4'-Methyl-α-pyrrolidino-hexanophenone | ¹H | Aromatic H | 7.98, 7.45 | DMSO-d₆ | |

| ¹³C | C=O | ~198 (temp dependent) |

X-ray Diffraction (XRD) and Crystallography for this compound Structures

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound compounds, providing invaluable data on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for this compound Crystal Structures

Single crystal X-ray diffraction (SCXRD) allows for the complete and unambiguous determination of the crystal structure of this compound salts. These studies reveal the exact conformation of the this compound cation, which often adopts an envelope or twisted conformation, and its geometric relationship with the counter-anion.

SCXRD is also crucial for understanding structural changes that occur during phase transitions. By determining the crystal structure at different temperatures, it is possible to directly observe the changes in symmetry and molecular arrangement that drive the transition.

Analysis of Hydrogen-Bonded Networks and Supramolecular Motifs in this compound Salts

The crystal structures of this compound salts often reveal extensive and intricate networks of hydrogen bonds, which play a critical role in defining the supramolecular architecture. rsc.orgrsc.org These interactions can occur between the this compound cation and the anion, and in some cases, between anions themselves or involving solvent molecules. rsc.orgresearchgate.net

In the structure of 1-methyl-1-propylthis compound (B8573862) chloride, the cations and anions are interconnected by a network of weak C-H···Cl hydrogen bonds, where each cation is linked to four anions and vice versa, forming layers of ions. iucr.org In pentaborate salts templated by this compound cations, extensive supramolecular hydrogen-bonded anionic lattices are observed. rsc.org The analysis of these networks often employs graph-set notation to describe the recurring hydrogen-bonding motifs, such as R²₂(8) rings, which are commonly found. researchgate.net For instance, in a series of pentaborate salts, various motifs including C(8), C³₃(18), R²₂(8), R²₂(12), and R⁴₄(12) were identified. researchgate.net

The nature and strength of these hydrogen bonds are influenced by the specific cation and anion involved. Matching the number of hydrogen bond donor and acceptor sites between the cation and anion can lead to the formation of more predictable and energetically favorable supramolecular motifs. rsc.org Understanding these hydrogen-bonded networks is crucial as they significantly influence the physical properties of the material, including its thermal stability and phase behavior.

Table 3: Hydrogen Bond Data for Selected this compound Salts

| Compound | Hydrogen Bond Interaction | Distance (Å) | Significance | Reference |

|---|---|---|---|---|

| 1-methyl-1-propylthis compound chloride | C1—H1B···Cl1 | 3.607(2) | Forms an extended network interconnecting layers of cations and anions. | iucr.org |

| C2—H2A···Cl1 | 3.630(2) | |||

| Pentaborate salts | Anion-Anion H-bonds | - | Forms giant anionic networks with R²₂(8), R²₂(12), and R⁴₄(12) motifs. | researchgate.net |

Phase Transition Analysis via Temperature-Dependent X-ray Diffraction

Temperature-dependent X-ray diffraction (TD-XRD) is a critical technique for elucidating the structural changes that accompany phase transitions in this compound-based materials. By monitoring diffraction patterns as a function of temperature, researchers can identify shifts in crystal symmetry, lattice parameters, and molecular packing, providing direct evidence for solid-solid phase transitions and melting phenomena. sgservice.com.tw

Studies on various this compound salts have demonstrated the power of this method. For instance, investigations into N,N-dimethylthis compound tetrafluoroborate (B81430) revealed that the material undergoes gradual structural changes over a wide temperature range rather than abrupt transitions. At -75°C, the XRD pattern showed a single peak, indicative of a high-symmetry structure. However, upon heating, additional peaks emerged and grew in intensity, pointing to a more complex structure in the higher temperature phase (Phase I). This suggests that the mobility of the this compound cation decreases upon heating into Phase I, a counterintuitive finding that highlights the complexity of phase behavior in these ionic plastic crystals.

In the case of N-alkyl-N-methylthis compound fluorohydrogenate salts, temperature-dependent XRD has been used to observe the transitions between different solid phases. The C10MPyr(FH)2F salt, for example, undergoes a significant change in its XRD pattern between -40°C and -20°C, confirming a solid-solid phase transition identified by DSC. kyoto-u.ac.jp Interestingly, for some of these compounds, the higher temperature phase can exhibit more diffraction peaks than the lower temperature phase, suggesting a decrease in symmetry upon heating or the emergence of polymorphism. kyoto-u.ac.jp

Comparative studies of this compound and piperidinium (B107235) salts with the bis(trifluoromethanesulfonyl)imide (TFSI) anion also utilize TD-XRD to map out their phase behavior. For PYR₁₁TFSI, gradual changes in peak intensities and shifts to lower 2θ angles are observed between 173 K and 308 K, indicating continuous minor structural adjustments. researchgate.net In contrast, PIP₁₁TFSI shows a more dramatic transition from its Phase III to Phase II structure upon heating. researchgate.net

In complex metal-organic compounds like [Pyr₂KM(CN)₆] (where Pyr = this compound, M = Co, Fe), temperature-dependent X-ray diffraction has been essential in characterizing reversible phase transitions. These materials transition from a monoclinic structure (space group P2₁/c) at room temperature to a higher-symmetry rhombohedral structure (space group R3̄m) at elevated temperatures (ca. 345–370 K). nih.gov This transition is associated with a significant increase in the disorder of the this compound cations within the crystal lattice. nih.gov Similarly, this compound-tetrahalidocobaltate crystals, such as [C₄H₁₀N]₂CoCl₄ (PCC) and [C₄H₁₀N]₂CoBr₄ (PCB), exhibit a complex sequence of phase transitions, with their structural origins confirmed by X-ray analysis. rsc.org

These examples underscore the indispensable role of temperature-dependent XRD in providing a fundamental understanding of the structural dynamics that govern the physical properties of this compound-based systems. The technique allows for direct observation of the changes in atomic arrangement, confirming the existence of phase transitions and providing crucial data for understanding the relationship between structure and properties. sgservice.com.tw

Dielectric Spectroscopy for Understanding Ionic Dynamics in this compound Materials

Dielectric spectroscopy is a powerful technique for probing the molecular motion and charge transport mechanisms in this compound-based materials, particularly ionic liquids and organic ionic plastic crystals. chemrxiv.org By measuring the complex dielectric permittivity (ε*) as a function of frequency and temperature, it is possible to characterize various relaxation processes and the dynamics of ionic conductivity. aip.org

In this compound-based ionic liquids, broadband dielectric spectroscopy (BDS) has been employed to investigate the influence of factors like confinement, cation alkyl chain length, and interactions with surfaces on ionic dynamics. researchgate.netacs.org These studies reveal that the dielectric response of this compound systems is often characterized by contributions from electrode polarization at low frequencies and ionic conduction. aip.org The analysis of dielectric spectra provides direct information on the mechanisms of charge carrier transport and relaxation dynamics. aip.org For instance, in some confined this compound ionic liquids, faster dynamics and higher conductivity have been observed compared to the bulk material under specific thermodynamic conditions. acs.org

The technique is also instrumental in characterizing the unique properties of switchable dielectric materials. In certain this compound-based metal-organic frameworks, such as [Pyr₂KM(CN)₆] (M = Co, Fe), a reversible, first-order phase transition is accompanied by a significant change in the dielectric permittivity. nih.gov This switchable behavior is triggered by the thermally induced order-disorder dynamics of the this compound cations within the crystal lattice, which directly influences the material's dielectric response. nih.gov

Furthermore, dielectric spectroscopy is used to study the complex phase transitions in this compound-tetrahalidocobaltate compounds like [C₄H₁₀N]₂CoCl₄ (PCC) and [C₄H₁₀N]₂CoBr₄ (PCB). rsc.org The anomalies observed in electrical measurements, indicative of phase transitions, are directly linked to the dynamics of the this compound cations. rsc.org The relaxation processes observed in the dielectric spectra are often described by the Cole-Cole relation and are assigned to the dynamic motion of these organic cations. researchgate.net

When this compound ionic liquids are incorporated into polymer electrolytes, BDS helps to unravel the coupled mechanisms of ion transport and dielectric relaxation. aip.org In systems like poly(methylmethacrylate)-lithium salt electrolytes doped with N-butyl-N-methylthis compound bis(trifluoromethylsulfonyl)imide (BMPTFSI), the dielectric spectra reveal processes related to electrode polarization, ionic conduction, and the segmental relaxation of the polymer chains. aip.org Understanding these distinct contributions is crucial for designing and optimizing solid-state electrolytes for applications such as batteries.

Thermal Analysis (DSC/TGA) for Phase Behavior and Thermal Stability in this compound Systems

Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are fundamental tools for characterizing the phase behavior and thermal stability of this compound-based compounds. labmanager.com TGA provides information on the material's thermal stability by measuring mass changes as a function of temperature, while DSC measures the heat flow associated with phase transitions, such as melting, crystallization, and solid-solid transitions. labmanager.comnih.gov

TGA is widely used to determine the decomposition temperature (Td) of this compound salts, a critical parameter for defining their operational temperature range. nih.gov For example, a series of N-alkyl-N-alkyl′-pyrrolidinium-bis(trifluoromethanesulfonyl)imide (TFSI⁻) ionic liquids exhibit high thermal stability, with decomposition onset temperatures typically occurring between 578 K and 594 K. researchgate.net The thermal stability of this compound-based ionic liquids is significantly influenced by the nature of the anion; salts with the bistriflimide anion generally show higher stability than their bromide counterparts. researchgate.net Studies on dicationic this compound bromides have shown good thermal stability, comparable to that of imidazolium-based ionic liquids, and that stability is largely independent of the length of the linker chain connecting the cationic centers. nih.gov In contrast, for this compound salts with the NTf₂ anion, increasing the alkyl chain length on the cation can lead to a decrease in thermal stability. mdpi.com

DSC is essential for identifying the rich and often complex phase behavior of this compound systems. DSC thermograms reveal glass transitions (Tg), cold crystallizations (Tcc), solid-solid phase transitions, and melting points (Tm). researchgate.netresearchgate.net Many this compound-based ionic plastic crystals exhibit multiple solid-solid phase transitions below their melting point, which are associated with changes in the rotational freedom of the ions. rsc.orgoup.com For example, N-butyl-N-methyl-pyrrolidinium-TFSI shows a glass transition between 181-186 K, followed by cold crystallization leading to two different solid phases with distinct melting points at 252 K and 262 K. researchgate.net The addition of salts like Mg(TFSA)₂ to this compound-based organic ionic plastic crystals can significantly alter their phase behavior, influencing glass transition temperatures and in some cases leading to the formation of eutectic mixtures or amorphous liquid states at room temperature. oup.com

The combination of DSC and TGA provides a comprehensive thermal profile. For instance, in this compound pentaborate salts, TGA/DSC analysis shows a two-step decomposition process: dehydration at temperatures below 250°C, followed by oxidative decomposition of the cation at higher temperatures (250–600°C). rsc.org In this compound-tetrahalidocobaltates, DSC measurements precisely identify the temperatures and thermodynamic characteristics of multiple reversible phase transitions, which show large thermal hysteresis, confirming their first-order nature. rsc.org

The data gathered from these analyses are crucial for tailoring this compound-based materials for specific applications, from electrolytes in electrochemical devices to functional thermal materials. nih.govdiva-portal.org

Table 1: Thermal Properties of Selected Dicationic this compound Bromide Salts

This table presents thermal decomposition data obtained from Thermogravimetric Analysis (TGA) for dicationic bromide salts featuring this compound cations.

Data sourced from reference nih.gov.

| Compound Name | Tstart 5% (°C) | Tonset (°C) | Tpeak (°C) |

| 1,1′-(propane-1,3-diyl)bis(1-methylthis compound) bromide | 277.9 ± 0.6 | 288.5 ± 0.7 | 291.8 ± 0.7 |

| 1,1′-(octane-1,8-diyl)bis(1-methylthis compound) bromide | 281.4 ± 1.1 | 293.4 ± 0.4 | 297.9 ± 0.6 |

Table 2: Phase Transition Temperatures of this compound-Based Ionic Liquids with TFSI Anion

This table summarizes the phase transition temperatures, including glass transition (Tg), cold crystallization (Tcc), and melting (Tm), for several N-alkyl-N-methylthis compound bis(trifluoromethanesulfonyl)imide salts, as determined by Differential Scanning Calorimetry (DSC).

Data sourced from reference researchgate.net.

| Cation | Tg (K) | Tcc (K) | Tm (K) |

| N-butyl-N-methyl-pyrrolidinium | 181 - 186 | 204 / 217 | 252 (Phase I), 262 (Phase II) |

| N-butyl-N-ethyl-pyrrolidinium | 186 | 225 | 262 |

| N-methyl-N-propyl-pyrrolidinium | - | - | 283 |

Table 3: Thermal Transition Data for this compound Salts with Various Anions

This table displays thermal data, including melting point (Tm) and solid-solid phase transitions, for N,N-diethylthis compound salts with different anions, determined by DSC.

Data sourced from reference rsc.org.

| Compound Name | Anion | Solid-Solid Transition Onset (°C) | Melting Point Onset (°C) |

| [C₂epyr][BF₄] | Tetrafluoroborate | 53 | ~300 (decomposes) |

| [C₂epyr][PF₆] | Hexafluorophosphate (B91526) | -54 | ~300 (decomposes) |

| [C₂epyr][NTf₂] | Bis(trifluoromethanesulfonyl)imide | -65, -17 | 91 |

| [C₂epyr][FSI] | Bis(fluorosulfonyl)imide | -9, 107 | 131 |

| [C₂epyr][FTFSI] | (Trifluoromethylsulfonyl)(fluorosulfonyl)imide | -74, -58 | 8 |

| [C₂epyr][DCA] | Dicyanamide (B8802431) | - | 9 |

Computational Chemistry and Theoretical Modeling of Pyrrolidinium Compounds

Quantum Mechanical (QM) Calculations for Molecular Structure and Electronic Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are crucial for accurately describing the electronic structure, geometry, and energetics of pyrrolidinium compounds.

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of this compound-based ionic liquids. nih.govacs.org It offers a good balance between computational cost and accuracy for studying large molecular systems. solubilityofthings.com DFT calculations are employed to predict the molecular structures of isolated ions and ion pairs, both in a vacuum and in simulated solvents. mdpi.com These calculations have been used to analyze a homologous series of N-alkyl-N-methylthis compound cations paired with anions like bis(trifluoromethylsulfonyl)imide (TFSI). mdpi.com

The choice of DFT functional can significantly impact the accuracy of calculated properties. Studies have examined the performance of various functionals, including local, hybrid, and new-generation functionals, for calculating ion-pair binding energies (IPBEs) in this compound-based ionic liquids. capes.gov.bracs.org For instance, the B3LYP functional combined with the 6-311++G(d,p) basis set has been utilized to optimize the structures of ion pairs like N-butyl-N-methylthis compound tetrafluoroborate (B81430) (Pyr14BF4). researchgate.net The M06-2X functional is another method used for these types of calculations. nih.gov The binding energies for ion pairs such as Pyr14BF4 and N-butyl-N-methylthis compound hexafluorophosphate (B91526) (Pyr14PF6) have been computed to be substantial, indicating strong interactions between the cation and anion. researchgate.net

Table 1: Calculated Non-covalent Binding Energies for Selected this compound Ion Pairs

| Ion Pair | DFT Method | Basis Set | Calculated Binding Energy (kJ/mol) |

|---|---|---|---|

| Pyr14BF4 | B3LYP | 6-311++G(d,p) | -336.8 researchgate.net |

| Pyr14PF6 | B3LYP | 6-311++G(d,p) | -313.6 researchgate.net |

This table presents DFT-calculated binding energies, illustrating the strength of the interaction between the cation and anion in these specific ionic liquids.

The flexibility of the this compound ring and its substituents gives rise to multiple stable conformations, which in turn influence the macroscopic properties of the ionic liquid. acs.org DFT calculations are instrumental in exploring the conformational energy landscapes of this compound cations. acs.orgresearchgate.net

For example, studies have investigated the conformers of N-methoxyethyl-N-methylthis compound (PYR1(2O1)) and N-ethoxyethyl-N-methylthis compound (PYR1(2O2)) cations using DFT at the B3LYP/6-31G** level. researchgate.net The calculations help identify the lowest energy conformers and their relative stabilities. researchgate.net It has been found that for the N-butyl-N-methylthis compound (PYR14) cation, conformers with the butyl group in equatorial and axial positions relative to the this compound ring are relatively stable, with the equatorial-envelope conformer often being the global minimum. researchgate.net

A particularly interesting finding is the coupling between the rotation of the butyl group and the pseudorotation of the this compound ring. acs.org The activation energy for the butyl group rotation is in the range of 10–40 kJ/mol, while that for the this compound ring is less than 6 kJ/mol. This difference in energy barriers leads to the rotation of the butyl group inducing a pseudorotation of the five-membered ring. acs.org The presence of different conformers can affect the physicochemical properties of ionic liquids, including their melting points. researchgate.net

Table 2: Calculated Rotational Activation Energies

| Cation | Molecular Motion | Activation Energy (kJ/mol) |

|---|---|---|

| N-butyl-N-methylthis compound | Butyl group rotation | 10–40 acs.org |

| N-butyl-N-methylthis compound | Ring pseudorotation | <6 acs.org |

This table highlights the difference in energy barriers for different motions within the N-butyl-N-methylthis compound cation, as determined by DFT calculations.

The distribution of charge within the this compound cation and how it is affected by the anion are key to understanding the behavior of these ionic liquids. arxiv.orgaip.org DFT calculations provide valuable insights into the electronic structure, including charge distribution and frontier molecular orbitals (HOMO and LUMO). researchgate.net

Analysis of Mulliken and Merz-Singh-Kollman charges can quantify non-covalent interactions in terms of electrostatic and hydrogen bonding contributions. researchgate.net The this compound cation is characterized by a more localized positive charge on the aliphatic nitrogen atom compared to the delocalized charge in aromatic cations like imidazolium (B1220033). researchgate.netresearchgate.net This charge localization influences the nature of the interactions with the anion. researchgate.net

The HOMO-LUMO energy gap is a crucial parameter that relates to the electrochemical stability of the ionic liquid. researchgate.net Studies have shown that the HOMO energy of the pairing anion is a key factor in determining the electrochemical window of this compound-based ionic liquids. researchgate.net Halogenation of the this compound cation can significantly alter the charge density distribution, creating new reaction sites and modifying the cation's interaction with its environment. arxiv.org The introduction of asymmetry in the charge distribution of the ions can have a profound effect on the liquid's dynamics. aip.org

Conformational Energy Landscapes of this compound Cations

Molecular Dynamics (MD) Simulations for Transport and Interionic Interactions

Molecular dynamics simulations complement QM calculations by providing a dynamic picture of how this compound-based ionic liquids behave over time, offering insights into transport properties and the complex network of interionic interactions.

MD simulations are a powerful tool for predicting transport properties such as self-diffusion coefficients, conductivity, and viscosity. researchgate.net These simulations have been performed on various this compound-based ionic liquids, and the predicted properties are often in good agreement with experimental measurements. researchgate.net For instance, simulations of N-methyl-N-propylthis compound bis(trifluoromethanesulfonyl)imide showed good correlation with experimental data for density, ion self-diffusion coefficients, and conductivity. researchgate.net

The development of accurate force fields is critical for reliable MD simulations. Quantum mechanical-based polarizable force fields have been developed for simulating systems like spirocyclic this compound with BF4- and Li+. researchgate.netnih.gov The inclusion of many-body polarizable interactions, particularly intra-molecular polarization, can significantly affect the calculated properties, leading to larger self-diffusion coefficients compared to models without this term. researchgate.netnih.gov

Table 3: Comparison of Experimental and MD-Simulated Properties for [sPyr⁺][BF₄⁻]

| Property | MD (with polarization) | MD (without polarization) | Experimental (similar ILs) |

|---|---|---|---|

| Density | Smaller | Larger | - researchgate.netnih.gov |

| Heat of Vaporization | Larger | Smaller | - researchgate.netnih.gov |

| Self-diffusion coefficients | Larger | Smaller | - researchgate.netnih.gov |

This table illustrates the significant impact of including intra-molecular polarization in MD simulations on the predicted properties of a spirocyclic this compound ionic liquid.

MD simulations provide a detailed picture of the structural organization of ions in the liquid state, including the formation of solvation shells and the nature of inter-ionic interactions. researchgate.netmdpi.com For example, in N-methyl-N-propylthis compound bis(trifluoromethanesulfonyl)imide, it was found that on average, each cation is coordinated by four anions. researchgate.net

The structure of the electrical double layer at electrode-electrolyte interfaces is a key area of investigation using MD simulations. rsc.orgrsc.org Studies on N-butyl-N-methylthis compound dicyanamide (B8802431) at a graphene interface revealed that the this compound system tends to be more layered compared to imidazolium-based systems, especially near a negatively charged surface. rsc.orgrsc.orgscience.gov The orientation of the this compound ring at the interface is also a subject of study, with findings suggesting a preference for the rings to lie parallel to the electrode surface. rsc.orgrsc.org

Dynamics of Confined this compound Ionic Liquids in Nanoporous Media

The study of this compound-based ionic liquids (ILs) confined within nanoporous media reveals significant deviations in their dynamic and electrical properties compared to their bulk states. This area of research is critical for the development of advanced materials for applications such as electrolytes in batteries and supercapacitors, where the fluid nature of ILs can be a drawback. Confining ILs in matrices like nanoporous aluminum oxide (AAO) or silica (B1680970) not only mitigates issues like electrolyte leakage but also imparts unique physicochemical characteristics.

Research employing broadband dielectric spectroscopy (BDS) and differential scanning calorimetry (DSC) has systematically investigated the effects of pore size, inner surface modification, and the cation's alkyl chain length on the behavior of these confined ILs. A key finding is that for certain thermodynamic conditions, both the molecular dynamics and ionic conductivity of confined this compound ILs can be substantially faster and higher, respectively, than in the bulk material, particularly at lower temperatures. For instance, N-hexyl-N-methylthis compound bis(trifluoromethanesulfonyl)imide, [C₆MPyrr]⁺[Tf₂N]⁻, when confined in AAO nanopores, demonstrates this enhanced mobility. This phenomenon is often attributed to changes in molecular packing and density induced by the confinement.

Molecular dynamics simulations further illuminate the structural and transport behavior at the nanoscale. For a representative system of 0.5 M Lithium bis(trifluoromethane)sulfonimide (Li-TFSI) in a this compound-based IL confined in a nanoporous silica matrix, simulations show that the temperature dependence of ionic conductivity and Li⁺ diffusivity is significantly lower than in the pure IL. This suggests that confinement can be beneficial for transport properties, especially at lower temperatures where some model ionogels have shown better transport properties on a volume of fluid basis than the constituent IL.

The nature of the interaction between the IL and the pore walls is a decisive factor. Studies on 1-butyl-1-methylthis compound (B1250683) bis(trifluoromethylsulfonyl)imide ([Pyr₁₄][TFSI]) mixed with LiTFSI and confined in mesoporous silica (SBA-15) and a metal-organic framework (ZIF-8) highlight this. In SBA-15, with pore diameters of 4 nm and 8 nm, the local dynamics of Li⁺ are reduced due to geometric restrictions, and Li-TFSI clusters persist. Surprisingly, when confined in ZIF-8, which has a smaller pore diameter of 1.16 nm, the Li⁺ ions exhibit faster local dynamics. This enhancement is linked to the breakup of Li-TFSI clusters, a phenomenon attributed to the preferential interaction of the Pyr₁₄⁺ cation with the ZIF-8 pore walls, which differs from the TFSI⁻ interaction with the silica walls of SBA-15.

The length of the alkyl chain on the this compound cation also plays a crucial role. For N-decyl-N-methylthis compound bis(trifluoromethanesulfonyl)imide, [C₁₀MPyrr]⁺[Tf₂N]⁻, confinement leads to a significant decrease in ionic conductivity (up to 300-fold) compared to the bulk material. Conversely, for crystalline confined samples, nanoscale constraints can lead to a pronounced depression in the melting temperature and enhanced conductivity relative to the bulk crystal. These findings underscore the complex interplay between the specific this compound IL, the geometry and chemistry of the nanoporous host, and the resulting dynamic properties.

Advanced Applications of Pyrrolidinium Compounds in Energy and Materials Science

Pyrrolidinium-Based Electrolytes for Electrochemical Energy Storage Devices

The versatility of this compound-based ILs allows for their properties to be fine-tuned by altering the cation and anion combination, making them ideal for specific electrochemical applications. ucc.ienovanet.camdpi.comnih.gov These ILs are being extensively investigated as safer and more efficient alternatives to conventional organic electrolytes in devices like lithium-ion batteries and supercapacitors. researchgate.netucc.ienovanet.camdpi.comnih.govnih.gov

Lithium-Ion Batteries and Supercapacitors: Performance Optimization and Stability

This compound-based electrolytes are recognized for their potential to enhance the safety and performance of lithium-ion batteries and supercapacitors. researchgate.netucc.ienovanet.camdpi.comnih.govnih.gov Their non-flammable nature and high thermal stability address significant safety concerns associated with traditional carbonate-based electrolytes. mdpi.comsigmaaldrich.comresearchgate.net For instance, N-methyl-N-propylthis compound bis(trifluoromethanesulfonyl)imide (PYR13TFSI) is noted for its non-flammability and excellent thermal and electrochemical stability up to 5.5 V. researchgate.net Furthermore, the wide electrochemical stability window of this compound salts, in general, contributes to their suitability for high-voltage applications. nih.gov

Research has demonstrated that the addition of this compound ILs, such as N-butyl-N-methylthis compound bis(trifluoromethanesulfonyl)imide (Pyr14TFSI), to conventional electrolytes can significantly reduce flammability. sigmaaldrich.com In supercapacitors, this compound-based electrolytes like those derived from 1-ethyl-3-methylimidazolium (B1214524) and N,N-dimethylthis compound cations have shown a wide electrochemical window (up to 3.6 V) and good high-temperature durability. nih.gov

To optimize performance, researchers are designing ternary mixtures of this compound ILs, a lithium salt, and an organic solvent. mdpi.comresearchgate.net A study on ternary mixtures of [C3C1Pyrr][TFSI], ethylene (B1197577) carbonate (EC), and LiTFSI revealed a wide liquid range, extending from below -80 °C to above 120 °C. mdpi.comresearchgate.net These mixtures also exhibit high ionic conductivity at room temperature, ranging from 0.2 S·m⁻¹ to 0.70 S·m⁻¹. mdpi.comresearchgate.net The addition of EC, a common solvent in battery electrolytes, enhances the ionic conductivity by promoting the dissociation of the ionic liquid's ions. mdpi.com

The investigation of binary mixtures of this compound-based ILs, such as those containing N-butyl-N-methyl this compound (Pyr14+) and N-methyl-N-propyl this compound (Pyr13+) cations with various imide-based anions, has shown that these mixtures can lead to reduced melting points and an expanded liquid range, which is advantageous for low-temperature applications. acs.org A binary system of [C3mpyr][NTf2] and [C3mpyr][FSI] showed a eutectic-like behavior, and the addition of a lithium salt to this system was found to increase the rate of change of conductivity and lithium-ion diffusivity. bohrium.com

| Mixture Composition | Key Findings | Reference |

|---|---|---|

| [C3C1Pyrr][TFSI] + EC + LiTFSI | Wide liquid range (-80°C to >120°C), High room temperature conductivity (0.2-0.70 S·m⁻¹) | mdpi.comresearchgate.net |

| Pyr14FSI, Pyr13FSI, Pyr14TFSI, Pyr13TFSI (Binary Mixtures) | Reduced melting transitions, enhanced liquidus range for low-temperature applications. | acs.org |

| [C3mpyr][NTf2] + [C3mpyr][FSI] (+ Li salt) | Eutectic behavior, increased conductivity and Li-ion diffusivity with Li salt addition. | bohrium.com |

A significant advantage of this compound-based electrolytes is their compatibility with a wide range of electrode materials. researchgate.netucc.ienovanet.canih.govucc.ie These electrolytes have been successfully tested with conventional cathodes like lithium iron phosphate (B84403) (LFP) and next-generation materials. researchgate.netucc.ienovanet.canih.govucc.ie For example, electrolytes based on C3mpyrFSI have demonstrated excellent cyclability with LFP cathodes, achieving a discharge capacity of 110 mAh g⁻¹ even at a 4C rate at 50 °C. ucc.ie

The compatibility extends to various anode materials as well, including germanium (Ge) and tin (Sn), which are being explored for high-capacity micro-energy applications. researchgate.netucc.ienovanet.canih.govucc.ie An advanced long-life lithium-ion battery has been demonstrated using a Pyr14TFSI-LiTFSI electrolyte with a nanostructured tin-carbon composite anode and a layered LiNi1/3Co1/3Mn1/3O2 cathode, showing stable capacity over 400 cycles. sigmaaldrich.com The compatibility of this compound-based electrolytes with vanadium pentoxide (V2O5) has also been noted. researchgate.netucc.ienovanet.canih.govucc.ie

Design of Ternary Mixtures for Enhanced Conductivity and Liquid Range

Dye-Sensitized Solar Cells (DSSCs) as this compound Electrolyte Systems

This compound-based electrolytes are also making significant inroads in the field of dye-sensitized solar cells (DSSCs), offering a path to more stable and efficient devices. mdpi.com The use of these ionic liquids can help overcome the limitations of traditional organic solvent-based electrolytes, which are often volatile and can leak. mdpi.com

In one study, a this compound-based dicationic ionic crystal, [C6BEP][TFSI]2, was used as a solid-state electrolyte, achieving a power conversion efficiency of 6.02% under full sunlight. acs.orgacs.orgnih.gov The device also demonstrated excellent long-term stability, retaining 92% of its initial efficiency after 960 hours. acs.orgacs.orgnih.gov The ordered three-dimensional ionic channels within these crystals are believed to contribute to high ionic conductivity and diffusion coefficients. acs.orgacs.orgnih.gov Another example is the use of 1-ethyl-1-methyl this compound iodide (P(12)I) as a solid-state electrolyte in a DSSC, which showed an efficiency of ~5.8% and excellent long-term stability at 80 °C. nih.gov An electrolyte containing 1-butyl-1-methylthis compound (B1250683) iodide (Pyr14) yielded a cell efficiency of 6.52%, attributed to its low viscosity and high diffusion coefficient. mdpi.com

Polymeric Ionic Liquid (PIL) and Polymer Gel Electrolytes with this compound Cations

To create solid-state energy storage devices with enhanced safety and flexibility, researchers are incorporating this compound cations into polymeric ionic liquids (PILs) and polymer gel electrolytes (PGEs). alfa-chemistry.comcam.ac.ukmdpi.comnih.govrsc.org These materials combine the desirable properties of ionic liquids with the mechanical integrity of polymers.

This compound-based PILs have been shown to exhibit excellent electrochemical performance with lithium salts, with some forming mechanically stable, transparent films with ionic conductivities exceeding 10⁻⁴ S·cm⁻¹ at room temperature. alfa-chemistry.com A new family of this compound-based PILs with poly(ethylene glycol) (PEG) side chains has been synthesized, showing excellent thermal stability up to 300 °C. capes.gov.bracs.org Blends of these PILs with corresponding ILs achieved ionic conductivities as high as 2.4 mS·cm⁻¹ at 25 °C. capes.gov.bracs.org

In the realm of PGEs, this compound-based ionic liquids have shown great potential. mdpi.com For instance, a gel polymer electrolyte comprising poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), LiTFSI, and Pyr13TFSI reached a maximum ionic conductivity of 0.693 mS·cm⁻¹ at 25 °C. nih.gov The synergy between this compound ionic liquids and lithium borate (B1201080) salts has also been shown to stabilize the solid electrolyte interphase (SEI) on lithium metal anodes, leading to freestanding, flexible GPEs with high room-temperature conductivity (1.77–3.47 mS·cm⁻¹). mdpi.comacs.org

Organic Ionic Plastic Crystals (OIPCs) for Solid Electrolytes in this compound Systems

Organic ionic plastic crystals (OIPCs) are a class of solid-state materials that exhibit properties of both crystalline solids and liquids, making them promising for use as solid electrolytes. acs.orgresearchgate.netoup.comchemrxiv.org this compound-based OIPCs, in particular, are being investigated for their potential in all-solid-state batteries. acs.orgresearchgate.netoup.comchemrxiv.orgrsc.org

These materials are characterized by their plasticity, non-flammability, and ionic conductivity. researchgate.net For example, N-ethyl-N-methylthis compound bis(fluorosulfonyl)imide ([C2mpyr][FSA]) exhibits a wide temperature range for its plastic crystal phase and high ionic conductivity at room temperature. researchgate.net The introduction of N-ethyl-N-methylthis compound bis(fluorosulfonyl)imide (P12FSI) into a this compound-based PIL system resulted in a flexible solid polymer electrolyte with an attractive room temperature ionic conductivity above 10⁻⁴ S·cm⁻¹. rsc.org

Electrochemical Stability Window and Redox Properties of this compound Ionic Liquids

This compound-based ionic liquids are noted for their favorable electrochemical properties, particularly their wide electrochemical stability window (ESW). alfa-chemistry.comsigmaaldrich.com The ESW is a critical parameter for electrolytes in electrochemical devices, defining the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. The stability of the cation and anion components of the ionic liquid dictates the cathodic and anodic limits of this window, respectively. rsc.org

The structure of both the cation and anion significantly influences the electrochemical stability. frontiersin.org Generally, this compound cations, along with piperidinium (B107235) cations, exhibit high electrochemical stability due to their distinct decomposition mechanisms compared to imidazolium (B1220033) or ammonium (B1175870) cations. frontiersin.org The decomposition of the this compound ring follows different pathways than that of the imidazolium cation. frontiersin.org

Similarly, N-propyl-N-methylthis compound bis(fluorosulfonyl)imide and its butyl analogue have been shown to possess a wide electrochemical stability window of approximately 5 V. researchgate.netcapes.gov.br Polymeric ionic liquids incorporating this compound cations have also demonstrated excellent electrochemical performance, with one example exhibiting an impressive ESW of 7.0 V, making them promising candidates for solid-state lithium batteries. researchgate.net

The following table provides a summary of the electrochemical stability windows for several this compound-based ionic liquids.

| This compound Ionic Liquid | Electrochemical Stability Window (V) | Reference |

|---|---|---|

| N-butyl--N-methylthis compound bis(trifluoromethanesulfonyl)imide ([BMPyr][NTf2]) | 5.9 | rsc.org |

| N-butyl--N-methylthis compound bis(fluorosulfonyl)imide ([BMPyr][Nf2]) | 5.3 | rsc.org |

| N-Propyl-N-methylthis compound bis(fluorosulfonyl)imide | ~5.0 | researchgate.netcapes.gov.br |

| N-Butyl-N-methylthis compound bis(fluorosulfonyl)imide | ~5.0 | researchgate.netcapes.gov.br |

| This compound-based polymeric ionic liquid with bis(trifluoromethanesulfonyl)imide anion | 7.0 | researchgate.net |

It is important to note that the cathodic stability is not solely dependent on the cation but is influenced by the interaction between the cation and the anion. rsc.org This interplay between the constituent ions is a key factor in designing this compound ionic liquids with tailored electrochemical properties for specific energy storage applications.

Catalysis and Reaction Media Utilizing this compound Ionic Liquids

This compound Ionic Liquids as Green Solvents in Organic Synthesis

This compound-based ionic liquids have emerged as promising "green" solvents in organic synthesis, offering an alternative to conventional volatile organic compounds. thieme-connect.deresearchgate.netchemijournal.com Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive media for various chemical transformations. chemijournal.comthecmrs.in

One notable application is in the Diels-Alder reaction. When used as a solvent for the reaction of cyclopentadiene (B3395910) with an alkyl acrylate (B77674), this compound ionic liquids can lead to shorter reaction times and higher conversions of the dienophile compared to traditional organic solvents. alfa-chemistry.comresearchgate.net In many cases, a higher stereoselectivity towards the endo isomer is also observed. alfa-chemistry.comresearchgate.net The specific this compound ionic liquid used can influence the conversion and stereoselectivity of the products. alfa-chemistry.com

This compound ionic liquids have also been successfully employed in Heck reactions. For instance, N-butyl-N-methylthis compound trifluoromethanesulfonate (B1224126) has been used as a solvent for the Heck reaction between methyl acrylate and various aryl bromides, achieving satisfactory yields. utm.my The use of nitrile-functionalized this compound ionic liquids has also been explored as solvents for cross-coupling reactions. scispace.com

Furthermore, this compound acetate (B1210297) has been demonstrated as a green and recyclable catalyst for the one-pot synthesis of 2-phenyl benzimidazole (B57391) and 2-phenyl benzothiazole (B30560) derivatives under solvent-free conditions. thieme-connect.de This method provides good to excellent yields in short reaction times. thieme-connect.de The development of FAP anions (tris(perfluoroalkyl)trifluorophosphates) in conjunction with cations like 1-butyl-1-methylthis compound has led to room temperature ionic liquids suitable for applications such as the oxidation of benzyl (B1604629) alcohol. researchgate.netipinnovative.com

The following table summarizes some applications of this compound ionic liquids as green solvents in organic synthesis.

| Reaction | This compound Ionic Liquid | Key Findings | Reference |

|---|---|---|---|

| Diels-Alder Reaction | General this compound ILs | Shorter reaction times, higher conversions, and higher endo-selectivity compared to conventional solvents. alfa-chemistry.comresearchgate.net | alfa-chemistry.comresearchgate.net |

| Heck Reaction | N-butyl-N-methylthis compound trifluoromethanesulfonate | Effective solvent for the reaction of methyl acrylate with aryl bromides, providing satisfactory yields. utm.my | utm.my |

| Synthesis of Benzimidazoles and Benzothiazoles | This compound acetate | Acts as a recyclable catalyst under solvent-free conditions, leading to high yields in short reaction times. thieme-connect.de | thieme-connect.de |

| Oxidation of Benzyl Alcohol | 1-butyl-1-methylthis compound tris(pentafluoroethyl)trifluorophosphate | Used as a solvent in the presence of a platinum catalyst. researchgate.netipinnovative.com | researchgate.netipinnovative.com |

Role as Phase Transfer Catalysts in Organic Reactions

This compound salts have demonstrated notable efficacy as phase transfer catalysts (PTCs) in various organic reactions, particularly in etherification reactions. mdpi.com Phase transfer catalysis facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.

In a study on the etherification of 1-octanol (B28484) with 1-chlorobutane, it was found that nonaromatic this compound salts, along with Aliquat-type ionic liquids, resulted in higher reaction yields. mdpi.com This is in contrast to imidazolium- and pyridinium-based ionic liquids, which performed poorly under the same conditions. mdpi.com Specifically, substituted this compound salts showed relatively good catalytic activity. acs.org

The mechanism of phase transfer catalysis involves the transfer of an anion from the aqueous phase to the organic phase by the cation of the catalyst. The catalytic activity of this compound salts in these reactions is attributed to their ability to effectively transport the reacting anions across the phase boundary. Catalysts with fixed cationic charges, such as those in this compound salts, generally lead to high conversion rates in etherification reactions. acs.org

An important advantage of this compound-based PTCs is their higher thermal stability compared to traditional quaternary tetraalkylammonium salts, which tend to decompose at lower temperatures. acs.org This enhanced stability could potentially expand the scope of phase transfer catalysis to reactions requiring higher temperatures. acs.org The use of this compound ionic liquids as phase transfer catalysts aligns with the principles of green chemistry by enabling efficient reactions and potentially reducing the need for harsh reaction conditions. researchgate.net

This compound Ionic Liquids in Organocatalysis Research

This compound-based structures are a cornerstone of organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions. The pyrrolidine (B122466) motif is considered a privileged structure in aminocatalysis. beilstein-journals.orgbeilstein-journals.org

A significant area of research involves the use of this compound ionic liquids and their derivatives in asymmetric Michael addition reactions. researchgate.netmun.ca Novel pyrrolidine-based chiral pyridinium (B92312) ionic liquids have been developed and proven to be efficient and recyclable organocatalysts for the asymmetric Michael addition of ketones to nitroolefins, yielding products with high yields, enantioselectivities, and diastereoselectivities. researchgate.net Similarly, new pyrrolidine-based organocatalysts have been synthesized and found to be effective for the Michael addition of aldehydes to nitroolefins, achieving good enantioselectivities. beilstein-journals.orgbeilstein-journals.org Bifunctional pyrrolidine-based organocatalysts have also shown high catalytic efficiency and stereoselectivity in the Michael addition of both aldehydes and ketones to nitroolefins. rsc.org

This compound-based catalysts have also been explored in aldol (B89426) reactions. For example, N-butyl N-methyl this compound triflate has been used as a catalyst for a direct asymmetric aldol reaction. nih.gov Binary alkoxide ionic liquids with a 1-butyl-1-methyl this compound cation have been shown to be effective basic catalysts in both Knoevenagel and Aldol condensations. scispace.com

The following table presents examples of this compound-based organocatalysts and their applications.

| Reaction | This compound-based Catalyst | Key Findings | Reference |

|---|---|---|---|

| Asymmetric Michael Addition (Ketones to Nitroolefins) | Pyrrolidine-based chiral pyridinium ionic liquids | Recyclable and efficient, providing high yields and stereoselectivities. researchgate.net | researchgate.net |

| Asymmetric Michael Addition (Aldehydes to Nitroolefins) | New pyrrolidine-based organocatalysts | Effective in achieving high enantioselectivities. beilstein-journals.orgbeilstein-journals.org | beilstein-journals.orgbeilstein-journals.org |

| Asymmetric Aldol Reaction | N-butyl N-methyl this compound triflate | Successfully catalyzed the direct asymmetric aldol reaction. nih.gov | nih.gov |

| Knoevenagel and Aldol Condensations | Binary alkoxide ionic liquids with 1-butyl-1-methyl this compound cation | Acted as effective basic catalysts. scispace.com | scispace.com |

Synthesis and Application of this compound-Derived Platinum Catalysts for Hydrosilylation

This compound ionic liquids have been utilized as precursors for the synthesis of novel platinum catalysts for hydrosilylation reactions. mdpi.comresearchgate.net This process, which involves the addition of a silicon-hydrogen bond across an unsaturated bond, is a fundamental method for producing organosilicon compounds. mdpi.com

New air-stable anionic platinum complexes have been synthesized through simple reactions of this compound chlorides, such as 1-butyl-1-methylthis compound chloride ([BMPyrr]Cl), with platinum compounds like [Pt(cod)Cl2] or K2[PtCl6]. mdpi.com These synthesized complexes have demonstrated high catalytic activity in the hydrosilylation of olefins, such as 1-octene (B94956) and allyl glycidyl (B131873) ether, with 1,1,1,3,5,5,5-heptamethyltrisiloxane. mdpi.com

A significant advantage of these this compound-derived platinum catalysts is their insolubility in the reaction medium. mdpi.com This property allows for easy separation and recycling of the catalyst for subsequent catalytic cycles, making them an attractive alternative to conventional homogeneous catalysts. mdpi.com The activity of these catalysts is influenced by the nature of both the anion and, to some extent, the cation. mdpi.com For instance, complexes with the [PtCl6]2- anion have shown high stability and reproducibility, allowing for multiple reaction cycles without a significant loss of activity. mdpi.com

The development of these catalysts is part of a broader effort to create more environmentally benign industrial processes, aligning with the principles of "green chemistry". mdpi.com The use of ionic liquids as precursors for catalysts represents an innovative approach to catalyst design, potentially leading to more efficient and sustainable chemical manufacturing. mdpi.com

This compound in Advanced Material Fabrication and Functional Systems

The unique properties of this compound compounds have led to their use in the fabrication of advanced materials and functional systems. Their application extends to the development of polymer electrolytes and as media for the synthesis of nanoparticles.

This compound-based polymeric ionic liquids are being investigated as mechanically and electrochemically stable polymer electrolytes. researchgate.net These materials can form free-standing, transparent polymer films that exhibit good ionic conductivity at room temperature. researchgate.net Their wide electrochemical stability window makes them suitable candidates for all-solid-state lithium batteries. alfa-chemistry.comresearchgate.net

In the realm of nanomaterials, this compound ionic liquids serve as effective media for the synthesis and stabilization of nanoparticles. For instance, the electrodeposition of platinum nanoparticles has been successfully carried out in this compound-based ionic liquids. tum.de These ionic liquids can also act as solvents for the synthesis of palladium nanoparticles, which in turn can be used as catalysts in various coupling reactions. scispace.comnih.gov The functionalization of this compound ionic liquids, for example with nitrile groups, can further enhance their ability to stabilize nanoparticle catalysts. scispace.com

Furthermore, this compound derivatives play a role in the synthesis of other advanced materials. Polyvinylpyrrolidone (PVP), a polymer containing a pyrrolidone ring, is used in the polyol synthesis of platinum nanoparticles, where it influences the size and stability of the resulting nanoparticles. rsc.org While not a this compound compound itself, this highlights the utility of the pyrrolidine ring structure in materials science.

The application of this compound compounds in these areas is driven by their favorable combination of properties, including thermal stability, electrochemical stability, and their ability to act as effective solvents and stabilizers.

Precursors for Nanomaterial Synthesis

This compound-based ionic liquids are recognized for their utility in the synthesis of nanomaterials, including nanoparticles and nanowires. ontosight.ai These ionic liquids can act as effective media for the formation of metal nanoparticles.

Research has demonstrated the synthesis of tin (Sn) nanoparticles in 1-butyl-1-methylthis compound bis(trifluoromethylsulfonyl)imide (BMP NTf2). researchgate.net The resulting nanoparticles were well-defined and somewhat more faceted, with some appearing nearly cubic, compared to those synthesized in imidazolium-based ionic liquids. researchgate.net The average diameter of these tin nanoparticles was determined to be 8.6 nm. researchgate.net The stabilization of nanoparticles in ionic liquids is thought to involve the formation of a protective layer around the nanoparticle, which provides both steric and electronic stability against aggregation. researchgate.net

Furthermore, piperidinium and this compound ionic liquids have been employed as precursors in the synthesis of new anionic platinum complexes. mdpi.com Specifically, 1-butyl-1-methylthis compound chloride ([BMPyrr]Cl) has been reacted with platinum compounds like [Pt(cod)Cl2] and K2[PtCl6] to produce these complexes with high yields. mdpi.com These platinum complexes, synthesized from this compound precursors, have shown high catalytic activity in processes such as the hydrosilylation of olefins. mdpi.com

The synthesis of various nanoparticles often involves the reduction of metal ion precursors in a solution containing a stabilizing agent. wikipedia.org this compound-based ionic liquids can serve this stabilizing role, influencing the size and shape of the resulting nanoparticles. researchgate.netwikipedia.org

Components in Switchable Dielectric Materials

This compound compounds have been integral to the development of novel switchable dielectric materials. These materials exhibit a significant change in their dielectric permittivity in response to external stimuli, such as temperature, making them promising for applications in sensors, memory devices, and signal processing.

A notable example involves two three-dimensional metal-organic compounds with the formula Pyr2KM(CN)6, where Pyr is the this compound cation ((CH2)4NH2+) and M is either cobalt (Co) or iron (Fe). acs.orgnih.gov These cyano-bridged compounds feature an unprecedented architecture with this compound cations situated in the structural voids. acs.orgnih.gov They undergo reversible, first-order phase transitions at temperatures between approximately 345 K and 370 K. acs.orgnih.gov

This phase transition is characterized by a change in crystal symmetry from a monoclinic structure (space group P21/c) at room temperature to a rhombohedral structure (space group R3̅m) at higher temperatures. nih.govacs.org The transition is accompanied by a significant disordering of the organic this compound cations. nih.govacs.org Spectroscopic analyses, including Raman and infrared spectroscopy, suggest that the mechanism driving this phase transition involves the thermally induced pseudorotation of the this compound cation and large out-of-plane motions of its atoms. nih.govacs.orgresearchgate.net This dynamic disorder of the cation triggers a "click-in" of the cyanide bridges, leading to the observed switchable dielectric properties. nih.govacs.orgresearchgate.net The substantial difference in dielectric permittivity between the low- and high-temperature phases designates these materials as potential high-temperature switchable dielectrics. nih.govacs.org

The research into these this compound-templated cyanide frameworks has highlighted their unique crystalline structure and their promising switchable dielectric behavior, which is associated with an unusually large frequency dependence. acs.orgnih.gov

| Compound | Formula | Low-Temperature Phase (Crystal System) | High-Temperature Phase (Crystal System) | Transition Temperature (approx.) |

| This compound Cobalt Cyanide | Pyr2KCo(CN)6 | Monoclinic (P21/c) | Rhombohedral (R3̅m) | 345–370 K |

| This compound Iron Cyanide | Pyr2KFe(CN)6 | Monoclinic (P21/c) | Rhombohedral (R3̅m) | 345–370 K |

Sustainable Media for Heat Transfer Processes

This compound-based ionic liquids are emerging as promising candidates for sustainable heat-transfer fluids due to their favorable thermophysical properties. gonzaga.edu These properties include negligible vapor pressure, non-flammability, a wide liquid range, and high thermal and chemical stability. gonzaga.eduresearchgate.net

A study focusing on 1-alkyl-1-methylthis compound bis(trifluoromethylsulfonyl)imides, specifically [C3C1pyr][NTf2] and [C4C1pyr][NTf2], investigated their potential as heat-transfer media. gonzaga.eduresearchgate.net These compounds exhibit a broad liquid range of about 480 K and high decomposition onset temperatures, recorded at 771 K for [C3C1pyr][NTf2] and 776 K for [C4C1pyr][NTf2]. gonzaga.eduresearchgate.net

These this compound-based ionic liquids demonstrate a high energy storage density of approximately 1.98 MJ·m⁻³·K⁻¹, which shows little dependence on temperature and pressure. gonzaga.eduresearchgate.net Their thermal conductivity is comparable to that of commercially available heat-transfer fluids like Therminol VP-1, Therminol 66, and Marlotherm SH. gonzaga.eduresearchgate.net